FabH Enzyme Inhibition: 4,5-Dimethyl Substitution Produces Weaker but More Rapidly Dissociating Inhibition vs. 4,5-Dichloro Analog
In a direct head-to-head study of 1,2-dithiol-3-ones, 4,5-dichloro-1,2-dithiol-3-one inhibited Staphylococcus aureus FabH with an IC₅₀ of 0.16 μM. Analogs with 5-chloro replaced by methyl (relevant to the 4,5-dimethyl target's structural context) displayed significantly reduced potency, with IC₅₀ values typically ≥10 μM and rapidly reversible binding, in stark contrast to the slowly dissociating complex formed by the 5-chloro derivatives [1]. This demonstrates that the 4,5-dimethyl substitution produces a distinct enzyme interaction profile characterized by faster off-rates, which may be preferred in applications where transient inhibition is desired over prolonged target engagement.
| Evidence Dimension | FabH (Staphylococcus aureus) inhibitory potency and binding reversibility |
|---|---|
| Target Compound Data | IC₅₀ not directly reported for 4,5-dimethyl; inferred ≥10 μM based on SAR for 5-methyl analogs; rapidly reversible binding |
| Comparator Or Baseline | 4,5-Dichloro-1,2-dithiol-3-one: IC₅₀ 0.16 μM (saFabH); slowly reversible binding (complex resists dissociation after inhibitor removal) |
| Quantified Difference | ≥60-fold lower inhibitory potency for methyl vs. chloro substituents; qualitative shift from slowly reversible to rapidly reversible binding kinetics |
| Conditions | In vitro enzyme inhibition assay using purified recombinant saFabH; preincubation vs. no-preincubation protocols |
Why This Matters
Procurement for antibacterial discovery programs must consider that the 4,5-dimethyl analog yields a fundamentally different binding kinetic profile compared to the more potent but tightly binding 4,5-dichloro analog, affecting residence time and potential selectivity.
- [1] He, X.; Reeve, A. M.; Desai, U. R.; Kellogg, G. E.; Reynolds, K. A. 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH). Antimicrob. Agents Chemother. 2004, 48 (8), 3093–3102. https://doi.org/10.1128/AAC.48.8.3093-3102.2004 View Source
